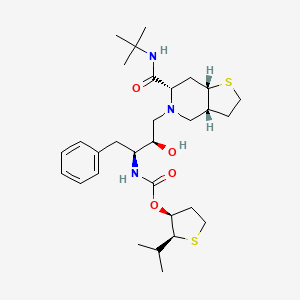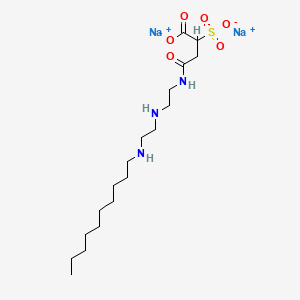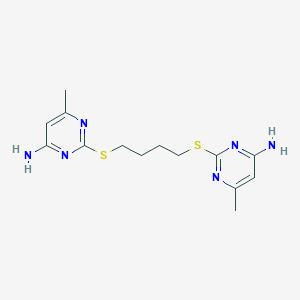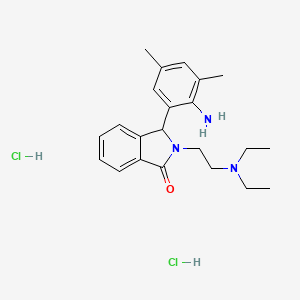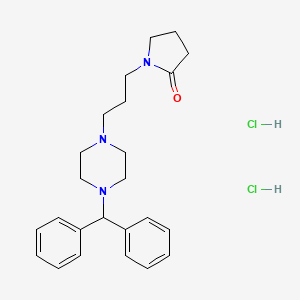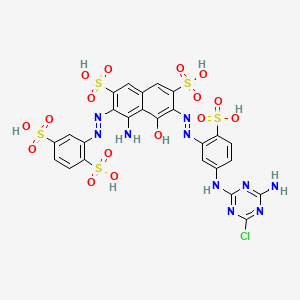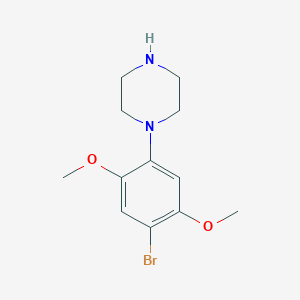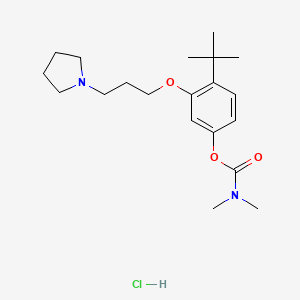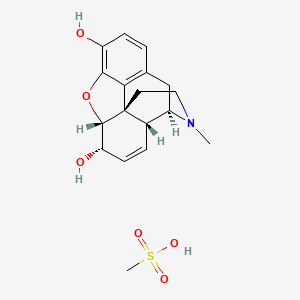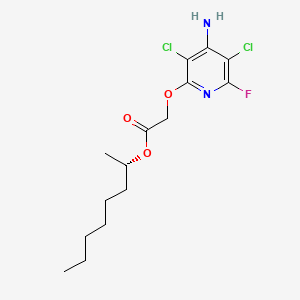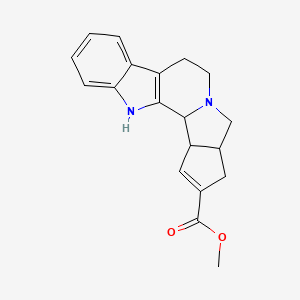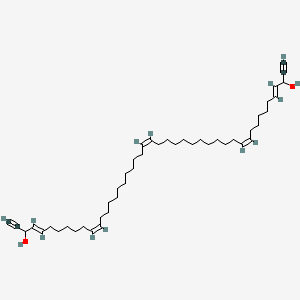
Fulvinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fulvinol can be synthesized through chemoenzymatic methods. One such method involves the kinetic resolution of alkenyl acetylenic alcohol using Novozym 435, a commercial lipase immobilized on macroporous acrylic resin . The reaction is carried out at room temperature in toluene, resulting in high enantiomeric excess and yield .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its structure and the challenges associated with its synthesis. Current methods focus on optimizing reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Fulvinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxydehydroisothis compound.
Reduction: Reduction reactions can modify the acetylenic bonds in this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products:
Oxidation: Hydroxydehydroisothis compound.
Reduction: Reduced forms of this compound with modified acetylenic bonds.
Substitution: this compound derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Fulvinol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Fulvinol involves its interaction with cellular targets, leading to the inhibition of cell growth and proliferation. It is believed to interfere with key molecular pathways involved in cell cycle regulation and apoptosis . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may modulate the activity of specific enzymes and proteins involved in these processes .
Vergleich Mit ähnlichen Verbindungen
Fulvinol is unique among polyacetylenes due to its specific biological activities and structural features. Similar compounds include:
Isothis compound: A closely related compound with similar biological properties.
Hydroxydehydroisothis compound: An oxidized form of this compound with enhanced antitumor activity.
Other Polyacetylenes: Compounds such as those isolated from marine sponges of the genera Petrosia and Xestospongia.
This compound stands out due to its high potency and broad spectrum of biological activities, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
183961-38-8 |
|---|---|
Molekularformel |
C46H76O2 |
Molekulargewicht |
661.1 g/mol |
IUPAC-Name |
(4E,11Z,23Z,35Z,42E)-hexatetraconta-4,11,23,35,42-pentaen-1,45-diyne-3,44-diol |
InChI |
InChI=1S/C46H76O2/c1-3-45(47)43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46(48)4-2/h1-2,5-6,27-30,41-48H,7-26,31-40H2/b6-5-,29-27-,30-28-,43-41+,44-42+ |
InChI-Schlüssel |
LSZVKRVJNYXNBC-SYNPXZKCSA-N |
Isomerische SMILES |
C#CC(O)/C=C/CCCCC/C=C\CCCCCCCCCC/C=C\CCCCCCCCCC/C=C\CCCCC/C=C/C(O)C#C |
Kanonische SMILES |
C#CC(C=CCCCCCC=CCCCCCCCCCCC=CCCCCCCCCCCC=CCCCCCC=CC(C#C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



